[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine
Overview
Description
[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine: is a chemical compound characterized by the presence of two pyrrolidine groups attached to a phenyl ring via carbonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine typically involves the reaction of 3,5-diaminobenzoic acid with pyrrolidine and a suitable coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine can undergo oxidation reactions, particularly at the pyrrolidine rings, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the pyrrolidine rings.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition or activation.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological system in which the compound is present.
Comparison with Similar Compounds
[3,5-Bis(morpholin-1-ylcarbonyl)phenyl]amine: Similar structure but with morpholine rings instead of pyrrolidine.
[3,5-Bis(piperidin-1-ylcarbonyl)phenyl]amine: Contains piperidine rings instead of pyrrolidine.
[3,5-Bis(azetidin-1-ylcarbonyl)phenyl]amine: Features azetidine rings in place of pyrrolidine.
Uniqueness: [3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine is unique due to the presence of pyrrolidine rings, which impart specific chemical and biological properties. The size and flexibility of the pyrrolidine rings can influence the compound’s binding affinity and selectivity for molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
[3-amino-5-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-14-10-12(15(20)18-5-1-2-6-18)9-13(11-14)16(21)19-7-3-4-8-19/h9-11H,1-8,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYXZZIRFDZAPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.